alpha,alpha'-Bis(dimethylamino)-2,6-xylenol

Fuel Antioxidant Ashless Additive Oxidation Stability

Alpha,alpha'-Bis(dimethylamino)-2,6-xylenol (IUPAC: 2,6-bis[(dimethylamino)methyl]phenol) is a Mannich-base phenol bearing two ortho‑positioned tertiary‑amine arms. With a molecular formula C₁₂H₂₀N₂O and a molecular weight of 208.30 g mol⁻¹, it is a pale‑yellow liquid at room temperature.

Molecular Formula C12H20N2O
Molecular Weight 208.3 g/mol
CAS No. 15827-34-6
Cat. No. B101359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha,alpha'-Bis(dimethylamino)-2,6-xylenol
CAS15827-34-6
Molecular FormulaC12H20N2O
Molecular Weight208.3 g/mol
Structural Identifiers
SMILESCN(C)CC1=C(C(=CC=C1)CN(C)C)O
InChIInChI=1S/C12H20N2O/c1-13(2)8-10-6-5-7-11(12(10)15)9-14(3)4/h5-7,15H,8-9H2,1-4H3
InChIKeyVUENIEFVRKDJAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha,alpha'-Bis(dimethylamino)-2,6-xylenol (CAS 15827-34-6): Procurement-Relevant Chemical Identity and Baseline Properties


Alpha,alpha'-Bis(dimethylamino)-2,6-xylenol (IUPAC: 2,6-bis[(dimethylamino)methyl]phenol) is a Mannich-base phenol bearing two ortho‑positioned tertiary‑amine arms. With a molecular formula C₁₂H₂₀N₂O and a molecular weight of 208.30 g mol⁻¹, it is a pale‑yellow liquid at room temperature [1]. Its boiling point is reported as 134–135 °C (reduced pressure), and it has a LogP of 1.15 [2][3]. The compound is structurally related to other (dimethylaminomethyl)phenols, yet the precise combination of two ortho‑aminomethyl substituents and an unsubstituted para‑position imparts a distinct set of properties that are not shared by its mono‑, para‑substituted, or tris‑analogs.

Why Generic Substitution of Aminomethylphenols Compromises Performance: The Specificity of 2,6-Bis(dimethylaminomethyl)phenol


Aminomethylphenols are not interchangeable building blocks. The number of dimethylaminomethyl arms and their ring position govern antioxidant potency, metal‑chelation geometry, curing stoichiometry, and physicochemical properties such as lipophilicity and boiling point. Substituting 2,6‑bis(dimethylaminomethyl)phenol with a mono‑amino analog can reduce antioxidant activity to levels below a commercially relevant benchmark [1], while moving to a tris‑amino analog alters the amine‑equivalent weight and network topology in polymer curing [2]. Even a para‑methyl substituent (e.g., 2,6‑bis[(dimethylamino)methyl]‑4‑methylphenol) changes the solid‑state aggregation of metal complexes [3]. The evidence below quantifies these differences, showing why a science‑driven procurement decision must specify the exact 2,6‑bis‑substituted, para‑unsubstituted phenol.

Quantitative Differentiation Evidence for Alpha,alpha'-Bis(dimethylamino)-2,6-xylenol Against Its Closest Chemical Analogs


Antioxidant Efficacy in Unleaded Gasoline: Bis‑Aminomethylphenols Outperform Mono‑ and Approach Tris‑Analogs

In ASTM D525‑74 oxidation‑stability tests, bis(disubstituted aminomethyl)phenols delivered superior antioxidant performance relative to the mono‑aminomethyl compound N,N'‑di‑sec‑butylphenylenediamine (AO‑22) and performed almost as well as 2,4,6‑tris(dimethylaminomethyl)phenol [1]. The data place the bis‑substituted class – which includes alpha,alpha'‑bis(dimethylamino)‑2,6‑xylenol – as the optimal balance between antioxidant power and avoidance of excess amine loading.

Fuel Antioxidant Ashless Additive Oxidation Stability

Chelation‑Controlled Nuclearity: Bis‑Chelating Ligands Enforce Trimeric Lithium Structures Whereas Mono‑Chelating Analogs Form Tetramers

Lithium phenolates of the bis‑chelating ligand 2,6‑bis[(dimethylamino)methyl]‑4‑methylphenol exist as trimers in solution and in the solid state, whereas the corresponding mono‑chelating ligands (e.g., 2‑[(dimethylamino)methyl]phenol) aggregate exclusively as tetramers [1]. The additional ortho‑arm forces a lower nuclearity and a propeller‑like chiral conformation, directly impacting catalyst speciation.

Organometallic Ligand Pincer Complex Aggregation State

Physicochemical Profile: Boiling Point and Lipophilicity Differentiate the Bis‑Compound from the Tris‑Analog

Alpha,alpha'‑bis(dimethylamino)‑2,6‑xylenol exhibits a boiling point of 134–135 °C (reduced pressure) and a LogP of 1.15 [1][2]. The tris analog 2,4,6‑tris(dimethylaminomethyl)phenol has a boiling point of 130–135 °C (1 mmHg) and a LogP of 1.16–1.58 [3]. While boiling points overlap, the slightly lower LogP of the bis compound indicates marginally greater hydrophilicity, which can influence extraction and chromatographic behavior.

Physicochemical Property Boiling Point LogP

Amine Equivalent Weight: Enabling Precise Stoichiometric Control in Epoxy and Polyurethane Formulations

With two tertiary‑amine groups per molecule (molecular weight 208.30 g mol⁻¹), alpha,alpha'‑bis(dimethylamino)‑2,6‑xylenol has an amine equivalent weight (AEW) of 104.15 g eq⁻¹ [1]. By comparison, the tris analog 2,4,6‑tris(dimethylaminomethyl)phenol (MW 265.4) has an AEW of 88.5 g eq⁻¹, while a mono‑aminomethyl phenol (e.g., 2‑[(dimethylamino)methyl]phenol, MW ~165) has an AEW of ~165 g eq⁻¹. This gradient of AEW values allows formulators to tune crosslink density and gel time by selecting the appropriate amine‑functional phenol.

Amine Equivalent Weight Epoxy Curing Stoichiometry

High‑Value Application Scenarios for Alpha,alpha'-Bis(dimethylamino)-2,6-xylenol Based on Verified Differentiating Evidence


Ashless Antioxidant Additive for Unleaded Gasoline

The compound belongs to the bis(disubstituted aminomethyl)phenol class that, at 5 ppm loading, outperforms mono‑amino antioxidants and matches tris‑amino efficacy in ASTM D525 oxidation stability tests [1]. Fuel additive suppliers can leverage this intermediate performance to achieve required induction times while minimizing total amine content.

Pincer‑Ligand Precursor for Low‑Nuclearity Lithium and Transition‑Metal Catalysts

The two ortho‑dimethylaminomethyl arms enforce trimeric aggregation in lithium phenolates, in contrast to the tetrameric structures formed by mono‑chelating ligands [2]. This predictable nuclearity is valuable for chemists designing single‑site or low‑aggregation catalysts.

Curing Agent with Defined Amine Equivalent Weight for Epoxy and Polyurethane Systems

With an AEW of 104.15 g eq⁻¹, the compound provides a stoichiometric midpoint between fast tris‑based hardeners (AEW 88.5) and sluggish mono‑amine analogs (AEW ~165) [3]. Formulators can use it to precisely control crosslink density and pot life.

Chromatographic Standard for HPLC Method Development and Quality Control

A validated RP‑HPLC method on a Newcrom R1 column with acetonitrile/water/phosphoric acid has been demonstrated for this compound [4]. The method is scalable to preparative separations and MS‑compatible conditions, making the compound a reliable reference for purity analysis and impurity profiling.

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